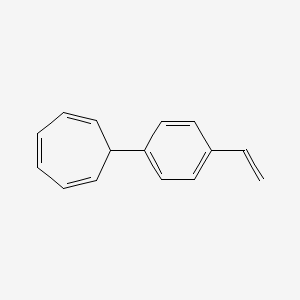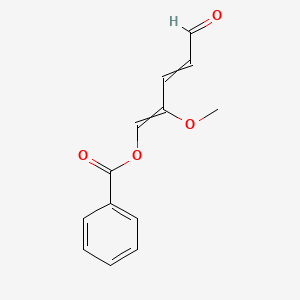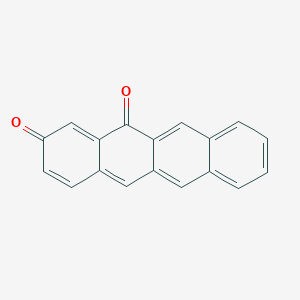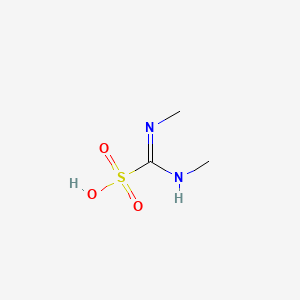
(Methylamino)(methylimino)methanesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylamino)(methylimino)methanesulphonic acid is an organic compound with the molecular formula C3H8N2O3S It is characterized by the presence of both methylamino and methylimino groups attached to a methanesulphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylamino)(methylimino)methanesulphonic acid typically involves the reaction of methanesulphonic acid with methylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the following steps:
Reaction of Methanesulphonic Acid with Methylamine: Methanesulphonic acid is reacted with an excess of methylamine to form the intermediate product.
Addition of Formaldehyde: Formaldehyde is then added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Methylamino)(methylimino)methanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and imino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted methanesulphonic acid compounds.
Scientific Research Applications
(Methylamino)(methylimino)methanesulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Methylamino)(methylimino)methanesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediate complexes and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methanesulphonic Acid: A simpler analogue without the amino and imino groups.
Methylamine: A related compound with a single methylamino group.
Formaldehyde: A precursor used in the synthesis of (Methylamino)(methylimino)methanesulphonic acid.
Properties
CAS No. |
52792-65-1 |
|---|---|
Molecular Formula |
C3H8N2O3S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
methylamino(methylimino)methanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S/c1-4-3(5-2)9(6,7)8/h1-2H3,(H,4,5)(H,6,7,8) |
InChI Key |
XGZVLEAZGCUUPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



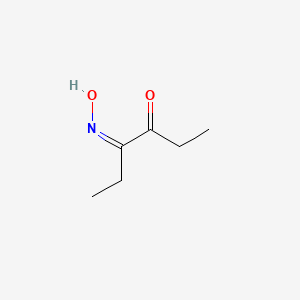
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
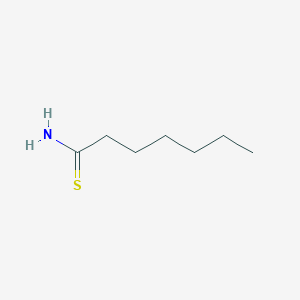
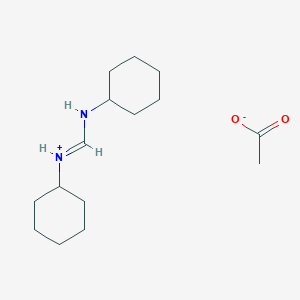
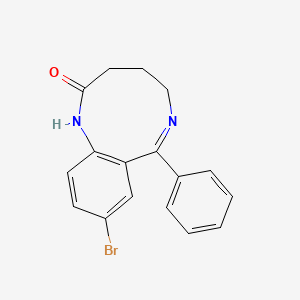
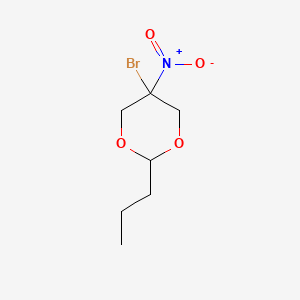
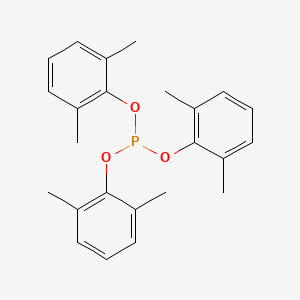
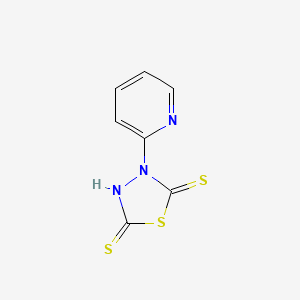

![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
